3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran is a complex organic compound belonging to the class of benzofurans. It exhibits a unique molecular structure characterized by a benzofuran core substituted with methoxy and methyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized using various organic chemistry techniques, often starting from 3,4-dimethoxyphenylacetic acid. Its synthesis involves cyclization reactions that yield the desired benzofuran structure. The compound is commercially available from chemical suppliers and has been the subject of numerous studies exploring its properties and applications .
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran typically involves cyclization reactions. A common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Common catalysts used in this synthesis include palladium-based catalysts and various organic solvents to facilitate the reaction. The purification of the final product may involve recrystallization or chromatography techniques to ensure high quality .
The molecular structure of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran |
Molecular Formula | C18H20O3 |
Molecular Weight | 284.3 g/mol |
InChI Key | PIOZFXJUEFJYFR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)C(CO2)C3=CC(=C(C=C3)OC)OC)C |
The compound features a complex arrangement of carbon rings and functional groups that contribute to its chemical properties and reactivity patterns. The presence of methoxy groups enhances its solubility and reactivity .
This compound can participate in several chemical reactions:
Common reagents for these reactions include:
Conditions such as temperature control and solvent choice are critical for achieving desired reaction outcomes .
The mechanism of action for 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity associated with oxidative stress pathways. By binding to these enzymes or receptors, the compound could potentially reduce cellular damage caused by oxidative stress .
The chemical properties include:
Relevant analyses such as NMR and IR spectroscopy are used to confirm the structure and purity of synthesized compounds .
The compound has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5